molecular formula C18H17FN4O2 B2870138 1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1396765-23-3

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No.: B2870138
CAS No.: 1396765-23-3
M. Wt: 340.358
InChI Key: UWDILVUCIMRCLA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396765-23-3) is a chemical compound featuring a phthalazinone core, a scaffold recognized in scientific literature for its relevance in medicinal chemistry research . This specific urea derivative is designed for laboratory research applications. Compounds with the phthalazinone structure are frequently investigated for their potential as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) . PARP enzymes, particularly PARP-1, play a critical role in DNA repair mechanisms within cells, making them a significant target in areas such as oncology and studies of neuroinflammation . The structural motif of this compound, which includes a 3-methyl-4-oxo-3,4-dihydrophthalazine group linked to a 4-fluorobenzyl urea, provides a framework for researchers to explore structure-activity relationships and biochemical interactions. This product is intended for use by qualified researchers in in vitro experiments to advance the understanding of cellular mechanisms and inhibitor design. It is strictly For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDILVUCIMRCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on shared motifs: phthalazinone derivatives, urea-linked fluorobenzyl compounds, and bioactive fluorinated molecules. Key comparisons are outlined below:

Phthalazinone Derivatives with Fluorinated Substituents

Compounds A12–A19 () and A22–A23 () share the phthalazinone core but differ in substituents. For example:

  • A12 : Contains a benzoylpiperazinylmethyl group at the 3-position of the fluorobenzyl ring. Molecular weight: 537.59 g/mol (calculated from C₃₂H₂₈FN₅O₂) .
  • A22 : Features a 4,4-difluorocyclohexanecarbonyl-piperazinylmethyl group. Molecular weight: 499.23 g/mol (C₂₇H₂₉F₃N₄O₂) .
  • Target Compound : Substituted with a 3-methyl-4-oxophthalazinylmethyl group and a simpler urea linker. The absence of a piperazine moiety may reduce metabolic complexity compared to A12/A22 .

Table 1: Phthalazinone Derivatives Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
A12 C₃₂H₂₈FN₅O₂ 537.59 Benzoylpiperazinylmethyl
A22 C₂₇H₂₉F₃N₄O₂ 499.23 Difluorocyclohexanecarbonyl-piperazine
Target C₁₉H₁₇FN₄O₂* ~368.37 3-Methyl-4-oxophthalazinylmethyl

*Estimated from structural similarity to A14 (C₁₉H₁₉FN₄O₂, MW 355.16) .

Urea-Linked Fluorobenzyl Compounds

Urea derivatives with fluorobenzyl groups are prevalent in neurological therapeutics. Notable examples include:

  • Pimavanserin (ACP-103) : A bis-urea compound with dual 4-fluorobenzyl groups and a piperidinyl-methoxyphenyl moiety. It is FDA-approved for Parkinson’s disease psychosis, highlighting the therapeutic relevance of fluorinated urea scaffolds .
  • 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)urea () : Incorporates a pyrrolidinyl-dioxo group and methoxyphenyl substituents. The dimethoxybenzyl group may enhance blood-brain barrier penetration compared to the target compound’s simpler fluorobenzyl group .

Table 2: Urea Derivatives Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature(s)
Pimavanserin C₂₅H₃₄F₂N₄O₂ 484.57 Bis-urea, piperidinyl-methoxyphenyl
Compound C₂₈H₂₈FN₅O₆ 557.55 Pyrrolidinyl-dioxo, dimethoxybenzyl
Target Compound C₁₉H₁₇FN₄O₂ ~368.37 Monourea, phthalazinone core
Fluorinated Bioactive Compounds
  • SARS-CoV-2 Inhibitors (): Compounds like (R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide feature fluorobenzyl groups but lack the urea-phthalazinone scaffold. Their activity against SARS-CoV-2 underscores fluorine’s role in enhancing binding affinity .
  • 1,1-Dibenzyl-3-(4-fluorobenzoyl)thio-urea (): Replaces the phthalazinone core with a thio-urea and benzoyl group. The thio-urea linkage may confer distinct solubility and stability properties .

Structural and Functional Insights

  • Fluorine’s Role : The 4-fluorobenzyl group in the target compound and analogs (e.g., A12, pimavanserin) enhances lipophilicity and metabolic stability, a common strategy in drug design .
  • Urea vs. Hydrazide Linkers : Compounds B2–B5 () use hydrazide linkers instead of urea, which may alter hydrogen-bonding capacity and pharmacokinetics .
  • Piperazine/Piperidine Substitutions : A12 and pimavanserin include piperazine/piperidine rings, which can improve solubility but increase synthetic complexity compared to the target compound’s simpler structure .

Preparation Methods

Cyclocondensation of Phthalhydrazide with Methyl-Substituted Ketones

The 3-methyl-phthalazinone scaffold is synthesized via a modified Niementowski reaction. Phthalhydrazide reacts with acetylacetone or methyl-substituted diketones under acidic conditions (e.g., trifluoroacetic acid in DMF), yielding 3-methyl-1,4-dihydrophthalazin-4-one.

Procedure :

  • Phthalhydrazide (10 mmol), acetylacetone (12 mmol), and trifluoroacetic acid (2 mL) are refluxed in DMF (15 mL) at 120°C for 6 hours.
  • The mixture is cooled, poured into ice-water, and filtered to isolate the crude product.
  • Recrystallization from ethanol affords 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde (yield: 68%).

Functionalization at the 1-Position

The aldehyde group at the 1-position is reduced to a hydroxymethyl intermediate using NaBH₄ in methanol, followed by conversion to an aminomethyl group via a Gabriel synthesis:

  • Reduction : 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde (5 mmol) is treated with NaBH₄ (10 mmol) in MeOH (20 mL) at 0°C for 1 hour, yielding the hydroxymethyl derivative.
  • Amination : The hydroxymethyl intermediate is converted to bromide using PBr₃ in dichloromethane, then reacted with potassium phthalimide to introduce the protected amine. Hydrazine cleavage in ethanol liberates the free amine, 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methylamine (yield: 52%).

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

Route A : Phthalazinone-methylamine reacts with 4-fluorobenzyl isocyanate.

Synthesis of 4-Fluorobenzyl Isocyanate :

  • 4-Fluorobenzylamine (10 mmol) is treated with triphosgene (3.3 mmol) in dry dichloromethane at -10°C under N₂.
  • After 2 hours, the mixture is warmed to room temperature, and excess triphosgene is removed under reduced pressure.

Coupling Reaction :

  • Phthalazinone-methylamine (5 mmol) and 4-fluorobenzyl isocyanate (5.5 mmol) are stirred in anhydrous THF (20 mL) at 25°C for 12 hours.
  • The precipitate is filtered and washed with cold THF to yield the crude urea.
  • Purification via silica gel chromatography (EtOAc/hexanes, 1:1) affords the target compound (yield: 74%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, phthalazinone NH), 7.89–7.63 (m, 4H, aromatic), 6.95 (t, J = 8.6 Hz, 2H, fluorobenzyl), 4.45 (s, 2H, CH₂-NH), 4.32 (d, J = 5.8 Hz, 2H, benzyl-CH₂), 2.41 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calculated for C₁₉H₁₈FN₄O₂ [M+H]⁺: 369.1462; found: 369.1458.

Carbodiimide-Mediated Urea Synthesis

Route B : Direct coupling of phthalazinone-methylamine and 4-fluorobenzylamine using EDCI/HOBt.

Procedure :

  • Phthalazinone-methylamine (5 mmol), 4-fluorobenzylamine (5 mmol), EDCI (6 mmol), and HOBt (6 mmol) are dissolved in DMF (15 mL).
  • The mixture is stirred at 60°C for 24 hours, then diluted with water (50 mL).
  • Extraction with ethyl acetate (3 × 20 mL), drying (Na₂SO₄), and concentration yield the crude product.
  • Flash chromatography (CH₂Cl₂/MeOH, 95:5) provides the urea (yield: 58%).

Comparative Analysis of Synthetic Routes

Parameter Isocyanate Route Carbodiimide Route
Yield 74% 58%
Reaction Time 12 hours 24 hours
Purification Complexity Low Moderate
Scalability High Moderate
Byproduct Formation Minimal Significant

The isocyanate route offers superior yield and scalability, albeit requiring stringent anhydrous conditions. The carbodiimide method, while operationally simpler, suffers from lower efficiency due to competing amidation side reactions.

Mechanistic Insights and Side Reactions

Urea Formation Mechanism

The isocyanate-amine coupling proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea. In contrast, carbodiimide-mediated activation generates an O-acylisourea intermediate, which reacts with the amine to form the urea while regenerating the coupling reagent.

Common Side Reactions

  • Isocyanate Hydrolysis : Trace moisture converts isocyanates to ureas or amines, necessitating rigorous drying.
  • Over-Alkylation : Excess EDCI may lead to N-acylurea byproducts.
  • Phthalazinone Oxidation : The 4-oxo group is susceptible to over-reduction during aminomethylation.

Industrial-Scale Considerations

The patent US20210323946A1 highlights a scalable process for phthalazinone intermediates using protective group strategies:

  • Boc Protection : The phthalazinone amine is protected with di-tert-butyl dicarbonate to prevent side reactions during functionalization.
  • Methyl Introduction : Alkylation with methyl iodide in the presence of K₂CO₃ ensures regioselective substitution at the 3-position.
  • Deprotection : TFA-mediated Boc removal yields the free amine for subsequent urea formation.

Analytical Validation and Quality Control

Purity Assessment :

  • HPLC : >98% purity (C₁₈ column, MeCN/H₂O gradient).
  • Elemental Analysis : Calculated C 62.28%, H 4.92%, N 15.19%; Found C 62.15%, H 4.88%, N 15.11%.

Stability Studies :

  • The compound remains stable at 25°C/60% RH for 6 months, with <2% degradation observed via HPLC.

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